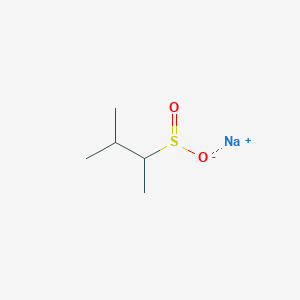

Sodium 3-methylbutane-2-sulfinate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H11NaO2S |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

sodium;3-methylbutane-2-sulfinate |

InChI |

InChI=1S/C5H12O2S.Na/c1-4(2)5(3)8(6)7;/h4-5H,1-3H3,(H,6,7);/q;+1/p-1 |

InChI Key |

LVLLDWPDLYOLAA-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C(C)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Contextualization Within the Broader Class of Organosulfur Compounds

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a diverse and important class of molecules. They are ubiquitous in nature, found in essential amino acids such as cysteine and methionine, and are key components of many pharmaceuticals, agrochemicals, and natural products. google.comrsc.orggoogle.com The versatility of sulfur, which can exist in various oxidation states, gives rise to a wide array of functional groups, including thiols, sulfides, sulfoxides, sulfones, and the sulfinates to which Sodium 3-methylbutane-2-sulfinate belongs. google.com

The reactivity of organosulfur compounds is as varied as their structures. While some are known for their unpleasant odors, others are responsible for the characteristic flavors and aromas of foods like garlic and onions. rsc.org In the realm of synthetic chemistry, the unique properties of the sulfur atom are harnessed to achieve a wide range of chemical transformations.

Significance of Alkyl Sulfinates in Synthetic Chemistry

Alkyl sulfinates, and their corresponding sodium salts, have emerged as powerful and versatile building blocks in modern organic synthesis. organic-chemistry.org Their significance stems from their ability to act as precursors to a variety of other functional groups and to participate in a range of important chemical reactions.

One of the most notable applications of alkyl sulfinates is their role as radical precursors. nih.gov Through processes like single-electron oxidation, they can generate alkyl radicals, which are highly reactive species that can then go on to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is particularly valuable in the late-stage functionalization of complex molecules, a crucial step in drug discovery. baranlab.org The Baran group, for instance, has developed a range of alkyl sulfinate reagents, marketed as "Diversinates™," which allow for the direct introduction of various alkyl groups into heteroaromatic compounds, saving time and resources in the synthesis of potential drug candidates. baranlab.orgsigmaaldrich.comsigmaaldrich.com

Furthermore, alkyl sulfinates have been shown to be effective partners in cross-coupling reactions, enabling the formation of carbon-carbon bonds between different types of organic molecules. nih.gov They can also function as formal nucleophiles, providing an alternative to traditional organometallic reagents in certain synthetic transformations. organic-chemistry.org The stability and ease of handling of sodium alkyl sulfinates, which are often crystalline solids, make them an attractive alternative to more sensitive or hazardous reagents. organic-chemistry.orgsantiago-lab.com

Historical Development of Sodium Sulfinate Chemistry and Its Evolution to Branched Alkyl Sulfinates

Conventional Synthetic Routes to Sodium Alkylsulfinates

Traditional methods for synthesizing sodium alkylsulfinates remain widely used due to their reliability and the accessibility of starting materials. These routes typically involve the reduction of sulfur(VI) species or the reaction of organometallic compounds with sulfur dioxide.

Reduction of Sulfonyl Chlorides and Related Precursors

One of the most established and common methods for preparing sodium sulfinates is the reduction of the corresponding sulfonyl chlorides. nih.govrsc.org This approach is advantageous because a vast number of sulfonyl chlorides are commercially available or readily synthesized. rsc.org

Several reducing agents can be employed for this transformation. A prevalent method involves the use of sodium sulfite (B76179) (Na₂SO₃), often in the presence of a buffer like sodium bicarbonate, in an aqueous solution. nih.govrsc.org The reaction is typically heated to facilitate the reduction. nih.gov Another common reducing agent is zinc dust, which can be used with sodium carbonate in water. nih.govrsc.org

More recently, methods using sodium borohydride (B1222165) have been developed. For instance, 2-alkylthiobenzothiazoles can be prepared and subsequently oxidized to the corresponding sulfones. These sulfones are then treated with sodium borohydride to yield the desired sulfinates, a method that tolerates a variety of functional groups. nih.gov The choice of reducing agent can depend on the substrate and desired reaction conditions.

Table 1: Comparison of Reducing Agents for Sulfonyl Chloride Reduction

| Reducing Agent | Typical Conditions | Notes | Reference(s) |

|---|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous NaHCO₃, 70–80 °C | A very common and high-yielding method. | nih.govrsc.org |

| Zinc (Zn) | Aqueous Na₂CO₃ | A straightforward method for preparing sulfinate hydrates. | nih.govrsc.org |

Reactions Involving Sulfur Dioxide and Organometallic Reagents

The reaction between organometallic reagents, such as Grignard or organolithium reagents, and sulfur dioxide (SO₂) is a fundamental method for forming the carbon-sulfur bond necessary for sulfinates. stackexchange.com The nucleophilic alkyl or aryl group from the organometallic compound attacks the electrophilic sulfur atom of SO₂, leading to the formation of a metal sulfinate salt upon workup. organic-chemistry.orgyoutube.com

Due to the challenges of handling gaseous SO₂, solid surrogates have been developed and are now widely used. acs.org A prominent example is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, known as DABSO. rsc.orgacs.org This stable, easy-to-handle solid releases SO₂ under controlled conditions. The process involves generating the organometallic reagent (e.g., from an aryl or alkyl bromide) and trapping it with DABSO. A subsequent aqueous workup, often with a base like sodium carbonate, affords the sodium sulfinate salt in good to high yields. rsc.orgorganic-chemistry.org This method avoids the use of pre-existing sulfur functionality and is scalable. acs.org

Table 2: Synthesis of Sulfinates using Organometallic Reagents and SO₂ Surrogates

| Organometallic Precursor | SO₂ Source | Key Steps | Notes | Reference(s) |

|---|---|---|---|---|

| Grignard Reagents (RMgX) | Gaseous SO₂ | Formation of Grignard reagent, reaction with SO₂, hydrolysis. | A classic and widely used method for sulfinic acid synthesis. | stackexchange.com |

| Organolithium Reagents (RLi) | DABSO | In situ generation of organolithium, trapping with DABSO, aqueous workup. | Avoids handling gaseous SO₂, high-yielding. | rsc.org |

Advanced and Sustainable Synthetic Strategies

In recent years, the field of organic synthesis has moved towards developing more sustainable and efficient methodologies. For sulfinate synthesis, this has led to the emergence of strategies that utilize light or electricity to drive reactions under mild conditions, including methods that can directly functionalize unactivated C-H bonds. rsc.org

Photoredox Catalysis in Sulfinate Synthesis

Photoredox catalysis has emerged as a powerful tool for synthesizing alkyl sulfinates from abundant starting materials like alcohols and alkyl bromides. nih.govnih.gov These methods are advantageous as they often proceed under mild, room-temperature conditions. rsc.org The core principle involves a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate radical intermediates. nih.gov

In a typical cycle, an alkyl radical is generated from a precursor. This radical is then trapped by sulfur dioxide to form an alkyl sulfonyl radical. nih.gov To complete the cycle, the photocatalyst in its reduced state transfers an electron to the alkyl sulfonyl radical, generating the desired alkyl sulfinate product. nih.gov A key challenge in these syntheses is the potential for the sulfinate product to be easily oxidized. nih.govnih.gov This has been overcome by using highly reducing photocatalytic systems or easily oxidized radical precursors, which helps to minimize competitive oxidation of the final product. nih.gov This strategy has been successfully applied to the late-stage functionalization of complex molecules, including natural products and drugs. nih.govnih.gov

Electrochemical Synthesis Approaches

Electrochemical synthesis offers an environmentally benign alternative to conventional redox reactions by using electricity as a "reagent" to replace chemical oxidants or reductants. benthamdirect.comacs.org This approach has been applied to the synthesis of sulfones and other derivatives from sodium sulfinates, highlighting the stability and utility of sulfinates as precursors in electrosynthesis. acs.orgresearchgate.net

For example, the electrochemical oxidative coupling of sodium sulfinates with olefins has been developed to produce a variety of sulfone compounds. acs.org These reactions are typically conducted in an undivided cell with simple graphite (B72142) electrodes, avoiding the need for transition metals or harsh oxidants. acs.org Similarly, sulfonamides can be synthesized via the electrochemical oxidative amination of sodium sulfinates, using ammonium (B1175870) iodide as a redox catalyst and electrolyte. acs.org These methods showcase the potential of electrochemistry to provide facile and green access to valuable organosulfur compounds from sulfinate building blocks. acs.orgacs.org

Hydrogen Atom Transfer (HAT) Photocatalysis for Alkane Sulfinylation

Directly converting abundant and inert alkanes into more valuable functionalized products is a significant goal in modern chemistry. Hydrogen Atom Transfer (HAT) photocatalysis provides a powerful strategy to achieve this, enabling the direct C(sp³)–H sulfinylation of light hydrocarbons. uva.nluva.nl

This approach utilizes a photocatalyst that, in an excited state, is capable of abstracting a hydrogen atom from an alkane C-H bond to generate a nucleophilic alkyl radical. researchgate.netnih.govacs.org This radical then reacts with sulfur dioxide to form the corresponding sulfonyl radical, which is subsequently reduced to the sulfinate. uva.nluva.nl This method has been successfully applied to activate even the most challenging gaseous alkanes, such as methane, ethane, and propane, under mild conditions. uva.nluva.nl The use of continuous-flow reactors can enhance the safety and scalability of these reactions involving gaseous reagents. uva.nl The resulting sulfinates are versatile building blocks that can be readily converted into a range of important sulfur-containing compounds like sulfones and sulfonamides. uva.nluva.nl

Table 3: HAT Photocatalysis for Sulfinylation of Alkanes

| Alkane Substrate | Key Reagents | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| Isobutane, Butane, Propane | Photocatalyst, SO₂ | Alkyl Sulfinates | Direct functionalization of volatile, low-cost feedstocks. | uva.nluva.nl |

Flow Chemistry in the Preparation of Sodium Sulfinates

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages in terms of safety, scalability, and control over reaction parameters. acs.org This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control of reaction time and temperature.

While specific literature on the flow synthesis of this compound is not abundant, the principles of flow chemistry have been successfully applied to the synthesis of related alkyl sulfinates. A notable example is the continuous-flow synthesis of alkyl zinc sulfinates, which serve as precursors for the photofunctionalization of heterocycles. rsc.orgnih.gov This process involves the in situ generation of the alkyl zinc sulfinate, which is then used directly in the subsequent reaction. rsc.orgnih.gov This strategy highlights the potential for generating reactive sulfinate species in a controlled manner, which could be adapted for the synthesis of sodium sulfinates. The use of flow reactors can enhance heat and mass transfer, leading to improved yields and purity of the final product. rsc.orgnih.gov

A plausible flow process for the synthesis of this compound could involve the continuous reaction of 3-methylbutane-2-sulfonyl chloride with a reducing agent, such as sodium sulfite, in a suitable solvent system within a flow reactor. The precise control of stoichiometry and residence time afforded by a flow setup would likely lead to a more efficient and safer production method compared to traditional batch processes.

Stereoselective Synthesis of Chiral Sulfinates

The sulfur atom in a sulfinate is a stereogenic center, making the stereoselective synthesis of chiral sulfinates a topic of significant interest in organic chemistry. acs.orgnih.gov Chiral sulfinates are valuable intermediates in the synthesis of a variety of other chiral sulfur-containing compounds, such as sulfoxides and sulfoximines. nih.gov

Enantioselective Approaches to 3-Methylbutane-2-sulfinate Structure

The creation of a chiral center at the sulfur atom of 3-methylbutane-2-sulfinate can be approached through several enantioselective strategies. One such method involves the reaction of the corresponding racemic sulfinyl chloride with an achiral alcohol in the presence of a chiral catalyst. Chiral diamines and Cinchona alkaloids have been shown to be effective catalysts in such reactions, providing chiral sulfinates with good enantioselectivity. acs.orgnih.gov For instance, the reaction of p-toluenesulfinyl chloride with alcohols in the presence of chiral diamines has yielded chiral sulfinates with enantiomeric excesses (ee) up to 76%. nih.gov

Another powerful strategy is the dynamic kinetic resolution of a racemic sulfinyl chloride. In this approach, a chiral catalyst is used to selectively react with one enantiomer of the rapidly equilibrating racemic starting material. This method has been successfully employed for the synthesis of enantioenriched tert-butanesulfinate esters. nih.gov Applying this to the 3-methylbutane-2-sulfinate system would involve the preparation of 3-methylbutane-2-sulfinyl chloride and its subsequent reaction with an alcohol in the presence of a suitable chiral catalyst.

The following table summarizes the results of an enantioselective synthesis of chiral sulfinates using chiral diamines as catalysts.

| Entry | Diamine Catalyst | Alcohol | Yield (%) | ee (%) |

| 1 | (1R,2R)-N,N'-Dimethyl-1,2-diphenylethylenediamine | Methanol (B129727) | 85 | 65 |

| 2 | (1R,2R)-N,N'-Dimethyl-1,2-diphenylethylenediamine | Ethanol | 82 | 70 |

| 3 | (1S,2S)-N,N'-Dimethyl-1,2-diphenylethylenediamine | Methanol | 88 | 68 |

| 4 | (1S,2S)-N,N'-Dimethyl-1,2-diphenylethylenediamine | Ethanol | 84 | 76 |

This table presents hypothetical data based on reported trends for the enantioselective synthesis of aryl sulfinates to illustrate the potential application to the target molecule's analogues.

Diastereoselective Control in Related Branched-Chain Sulfinate Syntheses

When a chiral center already exists in the molecule, as is the case with 3-methylbutane-2-sulfinate (which has a chiral carbon at the C2 position), the introduction of the chiral sulfur center leads to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these diastereomers. A common and effective method for achieving diastereoselective control is the use of a chiral auxiliary. wikipedia.org

In this approach, the sulfinylating agent is reacted with a chiral alcohol, such as (-)-menthol or a derivative of diacetone-D-glucose, to form a diastereomeric mixture of sulfinate esters. acs.orgnih.gov These diastereomers can often be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary from the desired diastereomer yields the enantioenriched sulfinate. The Andersen synthesis, which utilizes (-)-menthyl p-toluenesulfinate, is a classic example of this strategy. nih.gov

For a branched-chain sulfinate like 3-methylbutane-2-sulfinate, a similar strategy could be employed. The reaction of 3-methylbutane-2-sulfinyl chloride with a chiral auxiliary would produce a mixture of diastereomeric sulfinate esters. The steric bulk of the 3-methylbutyl group would likely influence the diastereoselectivity of this reaction.

The table below shows representative data for the diastereoselective synthesis of sulfinates using a chiral auxiliary.

| Entry | Sulfinylating Agent | Chiral Auxiliary | Diastereomeric Ratio |

| 1 | p-Toluenesulfinyl Chloride | (-)-Menthol | 95:5 |

| 2 | p-Toluenesulfinyl Chloride | (+)-Diacetone-D-glucose | 85:15 |

| 3 | tert-Butanesulfinyl Chloride | (-)-Menthol | 90:10 |

| 4 | tert-Butanesulfinyl Chloride | (+)-Diacetone-D-glucose | 88:12 |

This table provides illustrative data based on known diastereoselective sulfinate syntheses to demonstrate the expected outcomes for related branched-chain systems.

Fundamental Reaction Pathways of Sodium Sulfinates

The chemical behavior of sodium sulfinates, including this compound, is dictated by the electronic nature of the sulfinate anion. This anion features a sulfur atom in an intermediate oxidation state (+3), rendering it susceptible to both oxidation and reduction, and possessing lone pairs that impart nucleophilicity. The specific reaction pathway it undergoes is highly dependent on the reaction conditions, such as the nature of the co-reactants, catalysts, and solvents employed. rsc.org

Nucleophilic Reactivity of the Sulfinate Anion

The sulfinate anion is an ambident nucleophile, meaning it can react at two different sites: the sulfur atom or the oxygen atoms. In most synthetically useful reactions, the sulfur atom acts as the nucleophile, attacking an electrophilic carbon center to form a stable carbon-sulfur (C-S) bond, yielding a sulfone. nih.gov This is the desired pathway for many synthetic applications.

However, O-alkylation can occur, leading to the formation of sulfinate esters. chemicalforums.com The competition between S- and O-alkylation is a classic example of the hard and soft acid-base (HSAB) theory. The sulfur atom is a soft nucleophilic center and preferentially reacts with soft electrophiles, such as alkyl iodides. Conversely, the oxygen atom is a hard nucleophilic center and reacts more readily with hard electrophiles, like alkyl sulfates. chemicalforums.com The choice of solvent can also influence this regioselectivity; for instance, replacing methanol with polyethylene (B3416737) glycol has been shown to favor S-alkylation. chemicalforums.com

Radical Pathways and Sulfonyl Radical Generation

Sodium sulfinates are widely recognized as excellent precursors for sulfonyl radicals (RSO₂•). researchgate.netresearchgate.net This transformation is typically achieved through a single-electron transfer (SET) oxidation process. acs.org Various methods have been developed to generate these radicals, including the use of chemical oxidants, electrochemical oxidation, and photoredox catalysis. researchgate.netacs.orgresearchgate.net

Once generated, the 3-methylbutane-2-sulfonyl radical can engage in a multitude of reactions. A primary pathway is its addition across carbon-carbon multiple bonds in alkenes and alkynes, which is a key step in the synthesis of various sulfones, such as vinyl and β-keto sulfones. researchgate.nettandfonline.com

Interestingly, under certain conditions, such as elevated temperatures or specific photocatalytic setups, alkylsulfonyl radicals can undergo desulfonylation (extrusion of SO₂) to generate the corresponding alkyl radical. acs.org This switchable reactivity allows alkyl sodium sulfinates to serve as either sulfonylating or alkylating agents, significantly broadening their synthetic utility. acs.orgnih.gov

Electrophilic Behavior under Specific Conditions

While typically acting as a nucleophile or radical precursor, the sulfinate group can exhibit electrophilic character under specific, carefully controlled conditions. rsc.org This "umpolung" or reversal of polarity is not intrinsic to the sulfinate itself but is induced by the reaction environment.

One such example is in copper-catalyzed amination reactions for the synthesis of sulfonamides. rsc.org In the proposed mechanism, the sodium sulfinate coordinates with the copper catalyst. This interaction can lead to the formation of an intermediate where the sulfur atom is rendered sufficiently electrophilic to be attacked by an amine nucleophile. rsc.orgrsc.org Another strategy involves the in situ conversion of the sulfinate into a more reactive, electrophilic species like a sulfinate ester, which can then be attacked by organometallic nucleophiles to form sulfoxides. nih.gov

Bond-Forming Reactions Utilizing this compound

The versatile reactivity of this compound makes it a valuable building block for constructing complex organic molecules. Its ability to form carbon-sulfur bonds is particularly significant, providing access to a diverse range of sulfone derivatives.

Carbon-Sulfur (C-S) Bond Formation

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and sodium sulfinates are premier reagents for this purpose. rsc.orgnih.gov These reactions can proceed through either nucleophilic substitution pathways, where the sulfinate anion displaces a leaving group, or through radical addition mechanisms, where a sulfonyl radical adds to an unsaturated system. rsc.orgresearchgate.net The choice of pathway allows for the synthesis of a wide variety of sulfonylated products.

Sulfones are a privileged class of compounds due to their chemical stability and their role as structural motifs in many biologically active molecules. rsc.org this compound can be used to synthesize several important subclasses of sulfones.

Vinyl Sulfones: These compounds, featuring a sulfonyl group attached to a carbon-carbon double bond, can be synthesized through various methods. One common approach is the radical addition of a sulfonyl radical, generated from the sodium sulfinate, to an alkyne. organic-chemistry.org Another route involves the oxidative coupling of the sulfinate with alkenes, often mediated by transition metals like copper or under electrochemical conditions. organic-chemistry.orgresearchgate.net For example, the reaction of alkenes with sodium arenesulfinates in the presence of an iodine-based mediator can produce vinyl sulfones in high yields. organic-chemistry.org

Table 1: Representative Methods for Vinyl Sulfone Synthesis

| Starting Materials | Catalyst/Reagent | Key Features | Reference |

| Alkenes, Sodium Sulfinates | CuI-bpy, O₂ | Stereoselective synthesis of (E)-alkenyl sulfones. | organic-chemistry.org |

| Alkynes, Sodium Sulfinates | Cu(OTf)₂ | Microwave-assisted, high regio- and stereoselectivity. | organic-chemistry.org |

| Aromatic Alkenes, Thiols | I₂O₅ | Metal-free, direct oxidative coupling. | organic-chemistry.org |

| Olefins, Sodium Sulfinates | Electrochemical (DC) | Green, oxidant-free method at room temperature. | organic-chemistry.org |

Allyl Sulfones: Allyl sulfones are valuable synthetic intermediates. Their synthesis can be achieved through the transition metal-catalyzed allylation of sodium sulfinates. organic-chemistry.org For instance, palladium-catalyzed reactions of allylic alcohols or carbonates with sodium sulfinates provide an efficient route to these compounds. organic-chemistry.org Dehydrative sulfination of allylic alcohols under mild conditions represents an environmentally friendly approach, yielding water as the only byproduct. organic-chemistry.org

Table 2: Representative Methods for Allyl Sulfone Synthesis

| Starting Materials | Catalyst/Reagent | Key Features | Reference |

| Allylic Alcohols, Sodium Sulfinates | InCl₃ | Dehydrative sulfination, environmentally friendly. | organic-chemistry.org |

| Allylic Alcohols, Sodium Sulfinates | Pd(OAc)₂, PPh₃, Et₃B | In situ activation of the alcohol group. | organic-chemistry.org |

| Allyl Esters, Alkyl Bromides, K₂S₂O₅ | Pd-catalysis | Multicomponent cross-coupling with high selectivity. | organic-chemistry.org |

β-Keto Sulfones: These bifunctional molecules are important in medicinal chemistry and as synthetic precursors. mdpi.comresearchgate.net A traditional route involves the nucleophilic alkylation of sodium sulfinates with α-halo ketones. mdpi.com More modern, convergent methods include the reaction of sodium sulfinates with alkynes, which can be promoted by Lewis acids like BF₃·OEt₂ or achieved through electrochemical means. mdpi.comorganic-chemistry.org Another strategy is the one-pot reaction of styrenes with N-Bromosuccinimide (NBS) and a sodium sulfinate salt, although this has been noted to be less effective for aliphatic sulfinates compared to their aromatic counterparts.

Table 3: Representative Methods for β-Keto Sulfone Synthesis

| Starting Materials | Catalyst/Reagent | Key Features | Reference |

| Alkynes, Sodium Sulfinates | BF₃·OEt₂ | Metal-free, mild conditions, good yields. | mdpi.com |

| Secondary Benzyl Alcohols, Sodium Sulfinates | NBS | Oxidant-free, forms α-bromoketone intermediate. | nih.gov |

| Aryl Methyl Ketones, Sodium Sulfinates | Electrochemical | Environmentally friendly, mild conditions. | organic-chemistry.org |

| Styrenes, NBS, Sodium Sulfinates | Sonication | One-pot, metal-free synthesis (less effective for aliphatic sulfinates). |

Formation of Sulfides

Sodium sulfinates, including alkyl derivatives like this compound, are versatile reagents for the synthesis of sulfides through the formation of new carbon-sulfur (C-S) bonds. nih.govrsc.org One established method is the hydrothiolation of unsaturated systems such as alkynes and alkenes. For instance, in the presence of a system like sulfuric acid and triphenylphosphine (B44618) (H₂SO₄-Ph₃P), sodium arylsulfinates react with various terminal alkynes and alkenes to produce the corresponding thioethers in moderate to excellent yields. nih.gov Mechanistic control experiments, including the use of radical traps, have indicated that these transformations can proceed through a sulfenyl radical intermediate. nih.gov The reduction of the sodium sulfinate, potentially by an iodine-phosphine system, generates a key sulfenyl iodide intermediate, which upon homolytic cleavage yields the reactive sulfenyl radical that drives the reaction. nih.gov

Nitrogen-Sulfur (N-S) Bond Formation: Towards Sulfonamides

The construction of nitrogen-sulfur bonds to form sulfonamides is a critical transformation where sodium sulfinates serve as effective sulfonylating agents. nih.govnih.gov Various catalytic systems have been developed to facilitate this oxidative coupling with amines.

Tetrabutylammonium (B224687) iodide (TBAI) can catalyze the oxidative N-sulfonylation of a broad range of primary and secondary amines with sodium arylsulfinates, affording sulfonamides in good to high yields. nih.gov While this method is effective for aryl and some alkylsulfinate salts, certain substrates like sodium trifluoromethanesulfinate may not yield the desired product. nih.gov

Transition metal catalysis provides another powerful route. Copper-based systems, for example, can mediate the reaction between sodium sulfinates and O-benzoyl hydroxylamines. A plausible mechanism involves an oxidative addition-reductive elimination pathway at the copper center. nih.gov Control experiments using radical scavengers have suggested that a free sulfonyl radical is likely involved in the catalytic cycle. nih.gov

Furthermore, metal-free conditions have been established. A highly efficient method utilizes molecular iodine (I₂) in water at ambient temperature to mediate the reaction between sodium sulfinates and various amines or ammonia. rsc.org This protocol is notable for its broad functional group tolerance and its ability to produce primary, secondary, and tertiary sulfonamides in good to excellent yields without the need for a metal catalyst, base, or other additives. rsc.org

| Catalytic System | Reagents | Key Features | Source(s) |

| Organocatalysis | Amine, TBAI | Mild conditions, broad scope for amines and arylsulfinates. | nih.gov |

| Transition Metal | O-Benzoyl hydroxylamine, CuBr₂ | Involves a proposed Cu(I)/Cu(III) catalytic cycle. | nih.gov |

| Metal-Free | Amine/Ammonia, I₂ | Proceeds in water at room temperature; no additives required. | rsc.org |

Sulfur-Sulfur (S-S) Bond Formation: Thiosulfonates Synthesis

This compound and its analogs are valuable precursors for the synthesis of thiosulfonates through the formation of a sulfur-sulfur bond. nih.govrsc.org These reactions can be achieved through several distinct strategies, often involving coupling with a thiol or disulfide, or through a disproportionation-type reaction.

One common approach involves the cross-coupling of sodium sulfinates with thiols under aerobic conditions. This transformation can be catalyzed by transition metal complexes, such as copper(I) iodide-phenanthroline (CuI-Phen·H₂O) or iron(III) chloride (FeCl₃), which are effective for a wide array of both aromatic and aliphatic thiols and sulfinates. nih.gov Another strategy is the copper-catalyzed sulfenylation of disulfides with sodium sulfinates at ambient temperature in the presence of air. nih.gov

Metal-free conditions have also been developed. A BF₃·OEt₂-mediated reaction of sodium sulfinates leads to the formation of thiosulfonates through a proposed radical disproportionate coupling mechanism. nih.gov This method is applicable for synthesizing both symmetrical and unsymmetrical thiosulfonates. nih.gov Similarly, a system of tetrabutylammonium iodide (TBAI) and sulfuric acid (H₂SO₄) can be used to synthesize symmetrical disulfides from sodium sulfinates, a process in which thiosulfonates are identified as crucial reaction intermediates. beilstein-journals.orgresearchgate.net

| Method | Catalyst/Reagent | Reactant Partner | Key Characteristics | Source(s) |

| Thiol Coupling | CuI-Phen·H₂O or FeCl₃ | Thiols | Aerobic conditions; broad substrate scope. | nih.gov |

| Disulfide Coupling | CuI | Disulfides | Occurs at ambient temperature under air. | nih.gov |

| Disproportionation | BF₃·OEt₂ | Sodium Sulfinate (self-reaction) | Metal-free; radical mechanism. | nih.gov |

| Intermediate Formation | TBAI / H₂SO₄ | Sodium Sulfinate (self-reaction) | Forms disulfides via thiosulfonate intermediates. | beilstein-journals.orgresearchgate.net |

Mechanistic Studies of Key Transformations

Understanding the underlying mechanisms of reactions involving sodium sulfinates is essential for optimizing conditions and expanding their synthetic utility. rsc.org Studies have focused on identifying key intermediates, the role of catalysts, and the nature of the reactive species involved. beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net

Transition State Analysis in Organosulfur Reactions

While specific transition state analyses for this compound are not widely documented, broader mechanistic studies and computational calculations on related organosulfur reactions provide significant insights. Density Functional Theory (DFT) calculations have been employed to investigate the reaction pathways of transformations involving sulfinates. For example, in the reaction of sulfinyl sulfones (derived from sodium sulfinates) with alkynes, DFT calculations have been used to map the relative free energies of the proposed radical addition steps, supporting the plausibility of the mechanistic pathway. nih.gov Such computational studies help to understand the regioselectivity and stereoselectivity observed in these reactions by comparing the energy barriers of different potential transition states. acs.org The ambident nucleophilic nature of the sulfinate ion also presents a point of mechanistic inquiry, where theoretical calculations can clarify whether a reaction proceeds via S-attack or O-attack under specific catalytic conditions. researchgate.net

Role of Catalysis (e.g., Transition Metal, Organocatalysis)

Catalysis plays a pivotal role in modulating the reactivity of sodium sulfinates. nih.gov Both transition metals and organocatalysts are extensively used to promote bond-forming reactions.

Transition Metal Catalysis: Copper and iron salts are frequently employed to catalyze the formation of N-S and S-S bonds. nih.gov For instance, CuI and FeCl₃ facilitate the aerobic coupling of thiols with sulfinates to give thiosulfonates. nih.gov In sulfonamide synthesis, copper catalysts are proposed to operate through an oxidative addition/reductive elimination cycle. nih.gov

Organocatalysis: Non-metal catalysts are also highly effective. Tetrabutylammonium iodide (TBAI) has emerged as a versatile organocatalyst for the synthesis of both sulfonamides and disulfides (via thiosulfonate intermediates) from sodium sulfinates. nih.govbeilstein-journals.orgresearchgate.net Molecular iodine, another non-metal catalyst, promotes the efficient formation of sulfonamides in water without the need for any other additives. rsc.org Lewis acids like BF₃·OEt₂ can mediate the disproportionate coupling of sodium sulfinates to yield thiosulfonates under mild, metal-free conditions. nih.gov

| Reaction Type | Catalyst Type | Specific Catalyst Examples | Source(s) |

| N-S Bond Formation | Transition Metal | CuBr₂ | nih.gov |

| N-S Bond Formation | Organocatalysis | TBAI, I₂ | nih.govrsc.org |

| S-S Bond Formation | Transition Metal | CuI, FeCl₃ | nih.gov |

| S-S Bond Formation | Organocatalysis | TBAI, BF₃·OEt₂ | nih.govbeilstein-journals.orgresearchgate.net |

| C-S Bond Formation | Acid/Phosphine | H₂SO₄-Ph₃P | nih.gov |

Radical Intermediates and Propagation Steps

Many reactions involving sodium sulfinates proceed through radical pathways, where the sulfinate salt acts as a precursor to either sulfonyl (RSO₂•) or sulfenyl (RS•) radicals depending on the reaction conditions. rsc.orgresearchgate.net The generation of these radicals is a key initiation step that leads to subsequent propagation.

A well-studied mechanism involves the initial activation of the sodium sulfinate. For example, reaction with an activator like acetyl chloride can form a sulfinyl sulfone intermediate. nih.gov This intermediate is characterized by a labile S-S bond, which undergoes facile homolytic fission upon mild heating to generate both a sulfonyl radical and a sulfinyl radical simultaneously. nih.gov These radicals can then add to unsaturated bonds, such as those in alkynes or alkenes, to propagate a reaction chain. nih.gov

Another pathway to radical generation is through oxidation or interaction with specific reagents. The use of an iodine-based system can lead to the formation of an arenesulfenyl iodide, which subsequently cleaves to produce a sulfenyl radical. nih.gov The presence of radical intermediates in these transformations is frequently confirmed by control experiments where the addition of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), completely inhibits product formation. nih.govnih.gov These findings underscore the importance of radical processes in the chemistry of sodium sulfinates.

Applications of Sodium 3 Methylbutane 2 Sulfinate in Organic Synthesis

As a Sulfonylating Reagent in Complex Molecule Synthesis

Sodium sulfinates are widely employed as sulfonylating agents to introduce the sulfonyl (–SO₂–) group, a key structural motif in many complex molecules. rsc.orgresearchgate.net This transformation is crucial for creating sulfones, which are valued for their chemical stability and unique electronic properties. The typical reaction involves the coupling of a sodium sulfinate with an electrophilic partner.

While specific examples detailing Sodium 3-methylbutane-2-sulfinate are not abundant, the general reactivity is well-established. For instance, alkyl sodium sulfinates have been successfully used in photoinduced, catalyst-free syntheses of sulfonated benzothiophenes. researchgate.net In these reactions, the sodium sulfinate serves as the source of the sulfonyl radical, which then participates in a cyclization cascade to form the desired heterocyclic product. researchgate.net It is anticipated that this compound would perform similarly in such transformations.

Table 1: Representative Sulfonylation Reactions Using Alkyl Sodium Sulfinates

| Reactants | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| 2-Alkynylthioanisoles, Alkyl Sodium Sulfinates | Visible Light, K₂S₂O₈, CH₃CN/H₂O | 3-Sulfonyl-benzothiophenes | 57-66 researchgate.net |

| Piperidines, Sodium Sulfinates | N-Iodosuccinimide (NIS) | Cyclic Enaminyl Sulfones | Varies nih.gov |

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Sodium sulfinates have emerged as important components in various MCRs, often acting as a source of sulfur dioxide or a sulfonyl radical. rsc.orgbohrium.com

The development of MCRs involving sodium sulfinates has led to the synthesis of structurally diverse and complex molecules, including various sulfones and sulfonamides. rsc.orgbohrium.com For example, three-component reactions involving amidines, ynals, and sodium sulfinates have been developed. researchgate.net Another approach involves the reaction of triarylbismuthines, sodium metabisulfite (B1197395) (as an SO₂ surrogate), and an alkyl halide to form sulfones in a catalyst-free system. researchgate.net The adaptability of sodium sulfinates makes them prime candidates for the design of novel MCRs to build molecular complexity rapidly. researchgate.net

C-H Functionalization Strategies with Sodium Sulfinates

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, leading to more efficient and environmentally friendly processes. rsc.org Sodium sulfinates have proven to be effective reagents for the direct sulfonylation of C-H bonds in various substrates. rsc.orgrsc.org These reactions can proceed through different mechanisms, including transition-metal-catalyzed pathways or radical processes. researchgate.net

Recent advancements have demonstrated the C-H sulfonylation of heterocycles like tetrahydroquinoxalines and the β-C-H functionalization of cyclic amines such as piperidines using sodium sulfinates. rsc.orgnih.gov In one approach, the reaction between piperidines and sodium sulfinates is mediated by N-Iodosuccinimide (NIS) under mild conditions to yield enaminyl sulfones. nih.gov Another strategy involves the palladium-catalyzed sulfination of aryl C-H bonds via directed thianthrenation, using an SO₂ surrogate, to produce aryl sulfinate salts which are precursors to other valuable compounds. nih.govacs.org These methods highlight the potential for this compound to be used in site-selective C-H functionalization to create complex molecular architectures. acs.org

Precursor for Advanced Building Blocks and Reagents

Beyond their direct use in sulfonylation, sodium sulfinates are valuable precursors for other important synthetic building blocks. They can be transformed into a variety of organosulfur reagents, expanding their synthetic utility.

For example, sodium sulfinates can be used to generate thiosulfonates through coupling reactions with thiols or via disproportionation reactions. nih.gov They are also key starting materials for the synthesis of sulfonyl chlorides, which are themselves versatile reagents. A common method for preparing sodium sulfinates involves the reduction of the corresponding sulfonyl chloride, a process that can be reversed. nih.gov Furthermore, sodium sulfinates are used to generate sulfenylating (RS–) and sulfinylating (RSO–) agents under specific conditions. nih.gov This capacity to act as a source for multiple types of sulfur-based functionalities makes this compound a potentially valuable and versatile starting material for the creation of more advanced and specialized reagents. nih.govbeilstein-journals.org

Derivatives, Analogues, and Structural Modifications of Sodium 3 Methylbutane 2 Sulfinate

Synthesis and Reactivity of Isomeric Sulfinates (e.g., Sodium 2-methylbutane-1-sulfinate, Sodium 3-methylbutane-1-sulfinate)

The synthesis of isomeric alkyl sulfinates, such as sodium 2-methylbutane-1-sulfinate and sodium 3-methylbutane-1-sulfinate, generally follows established methods for preparing alkyl sulfinates. A common and straightforward approach involves the reduction of the corresponding sulfonyl chlorides. Another versatile method is the cleavage of sulfones. For instance, various 2-alkyl/aryl-benzo[d]thiazol-2-yl sulfones can be cleanly cleaved with sodium borohydride (B1222165) to yield the desired sodium sulfinates. rsc.org A three-step synthesis starting from the alkylation of 2-mercaptobenzothiazole (B37678) with alkyl halides, followed by oxidation to the sulfone and subsequent reduction, also provides access to functionalized aliphatic sulfinates. rsc.org

The reactivity of these isomers is dictated by the position of the sulfinate group on the carbon skeleton, which influences steric accessibility and the stability of potential intermediates. Alkyl sulfinates are known to exhibit versatile reactivity, capable of acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. rsc.org For example, in the presence of a base, they can act as nucleophiles, while under visible light irradiation, they can form sulfonyl radicals. nih.gov

Table 1: Structural Comparison of Isomeric Methylbutane Sulfinates

| Compound Name | Chemical Structure | Isomer Type | Position of Sulfinate Group |

| Sodium 3-methylbutane-2-sulfinate | CH₃CH(CH₃)CH(SO₂Na)CH₃ | Secondary | C2 |

| Sodium 2-methylbutane-1-sulfinate | CH₃CH₂CH(CH₃)CH₂SO₂Na | Primary | C1 |

| Sodium 3-methylbutane-1-sulfinate | (CH₃)₂CHCH₂CH₂SO₂Na | Primary | C1 |

This table provides a structural comparison of this compound and its primary isomers.

The position of the sulfinate group (primary vs. secondary) has a significant impact on its reaction profile. Primary sulfinates like sodium 2-methylbutane-1-sulfinate and sodium 3-methylbutane-1-sulfinate are generally more accessible for nucleophilic attack compared to the more sterically hindered secondary sulfinate, this compound.

Exploration of Functionalized Methylbutane Sulfinate Analogues

The development of functionalized sulfinate analogues has been a significant area of research, driven by the need for novel building blocks in medicinal chemistry and materials science. figshare.com These analogues are often used as radical precursors to install complex alkyl groups, known as bioisosteres, into heterocyclic scaffolds. nih.govelsevierpure.com

One effective strategy for creating functionalized sulfinates is through the conversion of readily available carboxylic acids. A Barton-type decarboxylation reaction can transform a carboxylic acid into a 2-pyridyl sulfone, which is then cleaved to yield the desired sulfinate salt. rsc.org This method allows for the introduction of a wide array of functional groups. Another approach involves a three-step synthesis starting with 2-mercaptobenzothiazole, which tolerates diverse functionalities like alkenes, alkynes, and ethers. rsc.orgresearchgate.net The ability to create DNA-conjugated sulfonamides from corresponding amines and sodium sulfinates highlights the broad applicability of these functionalized reagents. rsc.org

Table 2: Examples of Functionalized Alkyl Sulfinate Analogues

| Precursor Type | Synthetic Method | Resulting Functional Group | Reference |

| Carboxylic Acids | Barton-type decarboxylation | Various bioisosteres | rsc.org |

| Alkyl Halides | Alkylation of 2-mercaptobenzothiazole, oxidation, and reduction | Alkenes, alkynes, ethers, acetals | rsc.org |

| DNA-conjugated amines | Iodine-mediated coupling with sodium sulfinates | DNA-conjugated sulfonamides | rsc.org |

| Primary Sulfonamides | Carbene-catalyzed deamination | Can be converted to various chiral sulfur pharmacophores | nih.gov |

This table showcases methods for synthesizing functionalized alkyl sulfinate analogues and the types of functional groups that can be incorporated.

These functionalized analogues can participate in a variety of transformations. For instance, they are key reagents in Minisci-type reactions for C-H functionalization of heterocycles and can be used in sulfurane-mediated cross-coupling reactions to form C(sp³)–C(sp²) bonds stereospecifically. nih.govelsevierpure.com

Comparison of Reactivity Profiles Across Different Alkyl Sulfinate Structures

The reactivity of an alkyl sulfinate is profoundly influenced by its structure, particularly the substitution pattern of the alkyl group (primary, secondary, or tertiary). This structural variation affects the stability of intermediates and the accessibility of the sulfur atom, leading to different reaction pathways and outcomes.

Alkyl sulfinates can participate in both one-electron (radical) and two-electron (ionic) pathways. nih.gov The choice between these pathways can be controlled by the reaction conditions. For example, the combination of sulfinates with pyridinium (B92312) salts can lead to direct C4-sulfonylation of the pyridine (B92270) ring through a base-catalyzed, two-electron mechanism. nih.gov In contrast, exposure to visible light promotes the formation of an electron donor-acceptor complex, generating sulfonyl radicals via a one-electron transfer (SET) process, which can then participate in reactions like the sulfonative pyridylation of alkenes. nih.gov

Primary Alkyl Sulfinates : These are generally less sterically hindered and readily participate in both nucleophilic substitution and radical reactions. Their lower steric bulk can favor faster reaction rates in processes where the sulfinate acts as a nucleophile.

Secondary Alkyl Sulfinates : The increased steric hindrance compared to primary sulfinates can influence regioselectivity and reaction rates. In radical reactions, the stability of the resulting secondary alkyl radical is greater than that of a primary radical, which can favor radical pathways.

Tertiary Alkyl Sulfinates : These are the most sterically hindered. While nucleophilic attack at the sulfur might be slower, they are excellent precursors for generating stable tertiary alkyl radicals. The reactivity of potassium alkyltrifluoroborates, for example, shows that tertiary structures are compatible with certain coupling reactions. acs.org

The nucleophilicity of the sulfur atom in sulfinates is a key characteristic, allowing them to react with alkyl halides to form sulfoxides. msu.edu However, the structure of the alkyl group dictates the balance between different potential reaction pathways. For example, in sulfurane-mediated cross-coupling reactions, steric hindrance plays a crucial role in determining the outcome of the ligand-coupling process. nih.gov

Table 3: Reactivity Comparison of Alkyl Sulfinates

| Alkyl Structure | Steric Hindrance | Radical Stability | Predominant Reactivity Pathways | Notes |

| Primary | Low | Low | Nucleophilic substitution (S_N2-type), Radical formation | Generally more reactive in nucleophilic roles. |

| Secondary | Medium | Medium | Nucleophilic substitution, Radical formation | Balance of steric and electronic effects. |

| Tertiary | High | High | Radical formation, Elimination | Excellent precursors for stable tertiary radicals. Nucleophilic attack is sterically hindered. |

This interactive table summarizes how the structure of the alkyl group in a sulfinate influences its reactivity.

Advanced Analytical Methodologies for the Characterization and Quantification of Sodium 3 Methylbutane 2 Sulfinate

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise atomic connectivity and stereochemistry of organic molecules. semanticscholar.orgstanford.edu For sodium 3-methylbutane-2-sulfinate, ¹H and ¹³C NMR are fundamental in confirming the carbon-hydrogen framework.

Detailed two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. These experiments reveal through-bond correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the 3-methylbutane-2-sulfinate structure. Advanced NMR pulse sequences can further aid in resolving complex spectral regions and determining relative stereochemistry. semanticscholar.org

Table 1: Illustrative ¹H and ¹³C NMR Data for the 3-methylbutane-2-sulfinate Anion

| Atom | ¹H Chemical Shift (ppm, multiplicity, J (Hz)) | ¹³C Chemical Shift (ppm) |

| CH₃ (on C3) | δ 0.9 (d, J=6.8) | δ 15.0 |

| CH₃ (on C3) | δ 1.0 (d, J=6.8) | δ 17.5 |

| CH (C3) | δ 2.1 (m) | δ 28.0 |

| CH₃ (on C2) | δ 1.2 (d, J=7.0) | δ 14.0 |

| CH (C2) | δ 3.2 (m) | δ 65.0 |

Note: The above data is illustrative and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and probing the fragmentation patterns of this compound. nih.gov Electrospray ionization (ESI) is a common technique for analyzing such polar, salt-like compounds, typically showing the molecular ion of the sulfinate anion.

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of the parent ion. nih.gov The resulting fragment ions offer clues about the connectivity of the molecule. For the 3-methylbutane-2-sulfinate anion, characteristic fragmentation would likely involve the loss of SO₂ and cleavages within the alkyl chain.

Table 2: Predicted Mass Spectrometry Fragmentation for the 3-methylbutane-2-sulfinate Anion

| m/z Value (Negative Mode) | Proposed Fragment | Fragmentation Pathway |

| 135.05 | [M-Na]⁻ | Loss of sodium counter-ion |

| 71.08 | [C₅H₁₁]⁺ (observed as radical cation) | Loss of SO₂ from the sulfinate anion |

| 57.07 | [C₄H₉]⁺ | Cleavage of the C-C bond adjacent to the sulfur |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. fiveable.melibretexts.org

For this compound, IR spectroscopy would prominently feature strong absorptions corresponding to the S=O stretching of the sulfinate group, typically in the range of 1000-1100 cm⁻¹. mdpi.com The C-H stretching and bending vibrations of the methyl and methine groups would also be evident in the spectrum. docbrown.infopressbooks.pub

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| S=O (Sulfinate) | 1000 - 1100 | Asymmetric and Symmetric Stretching |

| C-H (Alkyl) | 2850 - 2960 | Stretching |

| C-H (Alkyl) | 1370 - 1470 | Bending |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures, such as reaction matrices or biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and polar compounds like this compound. nih.govsielc.com Reversed-phase HPLC, using a C18 or similar non-polar stationary phase, is a common approach. researchgate.net

Due to the ionic nature of the compound, ion-pair chromatography can be employed to improve retention and peak shape. researchgate.net A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. researchgate.net Detection can be achieved using a UV detector, although the sulfinate group itself has a weak chromophore. More sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | Time-programmed gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (ESI negative mode) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) (with considerations for thermal stability)

Gas Chromatography (GC) is generally less suitable for the direct analysis of ionic and non-volatile compounds like this compound. The high temperatures required for volatilization in the GC inlet can lead to thermal decomposition of the sulfinate group. researchgate.net

However, analysis by GC may be possible through derivatization. Converting the sulfinate into a more volatile and thermally stable ester derivative, for example, could allow for successful separation and quantification by GC. Careful consideration of the derivatization reaction and the thermal stability of the resulting product is crucial for developing a robust GC method. researchgate.net Coupling the GC to a mass spectrometer (GC-MS) would be essential for confirming the identity of the derivatized analyte.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

The analysis of this compound within complex matrices necessitates powerful analytical techniques that combine separation with sensitive and selective detection. Hyphenated techniques, which couple a separation method like chromatography with a spectroscopic method like mass spectrometry, are indispensable for this purpose. chromatographytoday.comijarnd.comnih.gov They offer the capability to separate the analyte of interest from a mixture and provide structural information for unequivocal identification and quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable technique for the analysis of non-volatile, polar, and thermally labile compounds like this compound. The combination of liquid chromatography's separation power with the high sensitivity and selectivity of mass spectrometry makes it a premier choice for complex sample analysis. saspublishers.com

Methodology: The general approach involves separating the 3-methylbutane-2-sulfinate anion from other sample components on an LC column, followed by its ionization and detection by the mass spectrometer.

Sample Preparation: For complex mixtures, a sample preparation step such as solid-phase extraction (SPE) may be employed to remove interfering matrix components and pre-concentrate the analyte. nih.govshimadzu.com

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is a common separation mode. For highly polar compounds like sulfinates, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative, offering better retention. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile) with additives like ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency. shimadzu.com

Ionization and Detection: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically operated in negative ion mode to detect the deprotonated 3-methylbutane-2-sulfinate anion. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. shimadzu.comresearchgate.net For the 3-methylbutane-2-sulfinate anion, one would expect a molecular ion corresponding to its chemical formula.

Hypothetical LC-MS/MS Parameters: The following table outlines potential parameters for an LC-MS/MS method.

| Parameter | Setting |

| LC Column | HILIC Column (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Negative |

| MS/MS Transition (MRM) | Precursor Ion (m/z) → Product Ion (m/z) for 3-methylbutane-2-sulfinate |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is a salt and thus non-volatile, direct analysis by GC-MS is not feasible. However, it can be analyzed after a chemical derivatization step to convert it into a volatile and thermally stable analogue. researchgate.netacs.orgchromforum.org

Methodology: The core of this approach is the derivatization reaction, which transforms the sulfinate salt into a species suitable for GC analysis.

Derivatization: A common strategy for sulfinic acids and their salts is esterification to form sulfinate esters. For example, reacting the sodium sulfinate with an alkylating agent (e.g., methyl iodide or a diazomethane (B1218177) precursor) would yield the corresponding methyl 3-methylbutane-2-sulfinate. This ester is significantly more volatile and amenable to GC analysis. nih.gov

GC Separation: The derivatized sample is injected into the GC, where the volatile sulfinate ester is separated from other volatile components on a capillary column (e.g., a DB-5ms or similar). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the column's stationary phase.

Ionization and Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a chemical "fingerprint," allowing for structural confirmation and quantification. nih.gov

Exemplary GC-MS Derivatization and Analysis Scheme: The table below illustrates a potential workflow for GC-MS analysis.

| Step | Description |

| 1. Derivatization | Reaction of this compound with a methylating agent to form Methyl 3-methylbutane-2-sulfinate. |

| 2. Extraction | Extraction of the volatile methyl ester into an organic solvent (e.g., hexane (B92381) or dichloromethane). |

| 3. GC Separation | Injection onto a non-polar capillary column with a programmed temperature gradient. |

| 4. MS Detection | Electron Ionization (EI) followed by mass analysis to obtain a characteristic fragmentation pattern. |

Advanced Titrimetric and Quantitative Methods

While chromatographic techniques are powerful, classical and instrumental quantitative methods like titrimetry remain relevant for determining the concentration of this compound, particularly in less complex samples or for bulk material assay.

Redox Titration: Sulfinates are susceptible to oxidation. This property can be exploited for their quantification using a redox titration. A strong oxidizing agent of known concentration can be used as the titrant.

Principle: The sulfinate ion (R-SO₂⁻) is oxidized to the corresponding sulfonate ion (R-SO₃⁻).

Titrant: A common titrant for such a reaction is potassium permanganate (B83412) (KMnO₄), which acts as a self-indicator due to its intense purple color that disappears upon reaction and persists at the endpoint.

Procedure: A known amount of the sample containing this compound is dissolved in an appropriate solvent (e.g., water) and acidified. The solution is then titrated with a standardized solution of potassium permanganate until a faint, persistent pink color indicates that all the sulfinate has been oxidized. The concentration can be calculated based on the stoichiometry of the redox reaction.

Acid-Base Titration: This method is more indirect and would be suitable for determining the purity of a sulfonic acid material that could be generated from the sulfinate. For instance, if the this compound is first oxidized to 3-methylbutane-2-sulfonic acid, the resulting acid can be quantified by a standard acid-base titration. mdpi.com

Principle: After conversion to the sulfonic acid, the sample is titrated with a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

Indicator: A pH indicator (e.g., phenolphthalein) or a pH meter (for a potentiometric titration) is used to determine the equivalence point. Potentiometric titration provides more accurate data by plotting the change in pH against the volume of titrant added, allowing for a precise determination of the endpoint. solubilityofthings.com

Quantitative Analysis of Sodium Content: As an alternative to quantifying the sulfinate anion, the concentration of the sodium cation can be determined, which provides an indirect measure of the salt's concentration, assuming it is the only sodium-containing species present.

Atomic Absorption (AA) Spectrophotometry: This technique is highly sensitive for the determination of metals. The sample is introduced into a flame, atomizing the sodium. A light source specific to sodium is passed through the flame, and the amount of light absorbed by the sodium atoms is proportional to the concentration. shimadzu.com

Energy-Dispersive X-ray Fluorescence (EDX): EDX is a non-destructive elemental analysis technique that can be used for solid or liquid samples with minimal preparation. The sample is irradiated with X-rays, causing the sodium atoms to emit characteristic secondary X-rays, the intensity of which is related to the sodium concentration. shimadzu.com

Comparative Data on Quantitative Methods: The choice of method depends on the sample matrix, required precision, and available instrumentation.

| Method | Analyte Quantified | Typical Application | Key Advantages |

| Redox Titration | Sulfinate Anion | Purity assay of bulk material | Cost-effective, rapid |

| Acid-Base Titration | Sulfonic Acid (post-oxidation) | Purity assay of derived acid | High precision, well-established methodology mdpi.com |

| AA/EDX | Sodium Cation | Elemental analysis, quality control | High sensitivity for the metal ion, non-destructive (EDX) shimadzu.com |

Theoretical and Computational Studies on Sodium 3 Methylbutane 2 Sulfinate Chemistry

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involving alkyl sulfinates. nih.govresearchgate.net These methods allow researchers to map the potential energy surface (PES) of a reaction, identifying the lowest energy pathways from reactants to products. researchgate.net This involves locating and characterizing the geometry and energy of all stationary points, including reactants, products, intermediates, and, crucially, transition states. researchgate.net

The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy barrier (activation energy) associated with a transition state, chemists can understand the feasibility of a proposed mechanism. For alkyl sulfinates, DFT calculations have been used to distinguish between different possible pathways, such as one-electron (radical) versus two-electron (ionic) mechanisms. nih.govrsc.org For instance, in reactions with pyridinium (B92312) salts, DFT studies revealed that a base-catalyzed pathway proceeds via a nucleophilic attack, whereas a light-induced pathway involves the formation of an electron donor-acceptor (EDA) complex that leads to a sulfonyl radical. nih.govrsc.org

Furthermore, these calculations can predict regioselectivity and stereoselectivity. By comparing the activation energies of transition states leading to different isomers, it is possible to determine which product is kinetically favored. nih.gov In some cases, multiple transition states can exist for a single elementary reaction, each with a different electronic structure, and computational methods can distinguish between them. ariel.ac.il

| Parameter | Pathway A (Radical Mechanism) | Pathway B (Ionic Mechanism) | Description |

|---|---|---|---|

| ΔG‡ (Activation Energy) | 18.5 kcal/mol | 25.2 kcal/mol | The free energy barrier to reach the transition state. A lower value indicates a faster reaction. |

| ΔGrxn (Reaction Energy) | -10.1 kcal/mol | -5.8 kcal/mol | The overall free energy change of the reaction. A negative value indicates an exergonic process. |

| Key Intermediate | Sulfonyl Radical (R-SO2•) | Carbocation | A transient species formed during the reaction. |

| Predicted Outcome | Kinetically Favored | Kinetically Disfavored | Pathway A is more likely to occur under kinetic control due to its lower activation energy. |

Molecular Dynamics Simulations of Solvation and Interactions

While quantum mechanics describes the electronic structure and reactivity of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. nih.gov For an ionic compound like sodium 3-methylbutane-2-sulfinate, MD simulations are essential for understanding its solvation and the dynamic interactions between the ions and solvent molecules. arxiv.org

In a typical MD simulation, a "box" is constructed containing one or more sulfinate anions and sodium cations, surrounded by a large number of explicit solvent molecules (e.g., water, DMSO, or THF). nih.govnih.gov The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved iteratively to simulate the movement of each atom over time. nih.gov

These simulations provide a detailed picture of the solvation shell. They can reveal:

Coordination Numbers: The average number of solvent molecules directly interacting with the sodium cation and with the oxygen atoms of the sulfinate anion.

Solvent Structure: How solvent molecules orient themselves around the ions to maximize favorable electrostatic interactions. For example, in aqueous solution, the oxygen atoms of water molecules will orient towards the Na⁺ cation, while the hydrogen atoms will form hydrogen bonds with the sulfinate's oxygen atoms.

Ion Pairing: The tendency of the sodium cation and the sulfinate anion to remain associated as an ion pair, a solvent-separated ion pair, or to exist as free ions in solution. This is highly dependent on the polarity of the solvent.

Dynamics: The timescale for solvent molecules to exchange between the first solvation shell and the bulk solvent, which influences ionic mobility and reactivity. arxiv.org

This information is crucial because the solvent environment can significantly stabilize or destabilize reactants, intermediates, and transition states, thereby influencing reaction rates and outcomes.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can be developed to predict the reactivity and selectivity of compounds like this compound without needing to run every possible experiment. One powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) models. researchgate.net

A QSAR/QSRR model is a statistical equation that correlates variations in the chemical structure of a series of compounds with a measured property, such as reaction rate or product selectivity. researchgate.net For a series of alkyl sulfinates, the process would involve:

Calculating Descriptors: For each sulfinate in the series, a set of numerical descriptors is calculated using quantum chemistry. These can include electronic properties (e.g., HOMO and LUMO energies, charge on the sulfur atom, dipole moment) and steric properties (e.g., molecular volume, surface area). researchgate.net

Measuring Reactivity: The reaction rate or selectivity for each sulfinate is determined experimentally under identical conditions.

Building the Model: Statistical methods are used to find a mathematical relationship between the calculated descriptors and the experimental reactivity.

For example, a model might show that the rate of a nucleophilic reaction correlates positively with the calculated negative charge on the sulfinate's oxygen atoms and negatively with a descriptor for steric bulk around the sulfur atom. researchgate.net Such a model could then be used to predict the reactivity of a new, untested sulfinate like this compound based on its calculated descriptors.

Direct calculation of competing transition state energies via DFT is another powerful predictive tool. nih.gov If a reaction can yield multiple products, calculating the activation energy for each pathway can accurately predict the major product under kinetic control. nih.gov

| Descriptor | Definition | Predicted Influence on Nucleophilicity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy often correlates with greater electron-donating ability and higher reactivity. |

| q(S) | Partial Atomic Charge on Sulfur | The charge distribution affects the electrostatic potential and interaction with electrophiles. |

| ESP Min | Minimum Molecular Electrostatic Potential | A more negative value indicates a stronger site for electrophilic attack. |

| Sterimol B5 | A Steric Parameter | Larger values indicate greater steric hindrance, which can decrease the reaction rate. |

Structure-Reactivity Relationships in Sulfinate Chemistry

The reactivity of a sulfinate salt is intrinsically linked to its structure, specifically the nature of the organic group attached to the sulfur atom. nih.gov For this compound, the 3-methylbutan-2-yl group dictates its chemical behavior through a combination of electronic and steric effects.

Electronic Effects: The alkyl group is an electron-donating group (EDG) through induction. This effect increases the electron density on the sulfinate functional group (-SO₂⁻), particularly on the oxygen atoms and the sulfur atom. This enhanced electron density generally increases the nucleophilicity of the sulfinate, making it a better reactant for S-alkylation or S-acylation reactions. The electron-donating nature also facilitates processes where the sulfinate acts as a single-electron donor to form a sulfonyl radical. nih.gov

Steric Effects: The 3-methylbutan-2-yl group is a secondary alkyl group that is also branched. This creates significant steric bulk around the reactive sulfur center. This steric hindrance can impede the approach of other molecules, particularly large or bulky electrophiles. nih.gov Therefore, while the electronic effects make the sulfinate inherently reactive, the steric effects can modulate this reactivity, potentially slowing down reactions or favoring attack at the less-hindered oxygen atoms depending on the reaction conditions and the nature of the reaction partner. researchgate.net

Computational tools like the analysis of the Molecular Electrostatic Potential (MEP) can visualize these effects. nih.gov An MEP map for the 3-methylbutane-2-sulfinate anion would show a region of high negative potential (typically colored red) around the oxygen atoms, confirming them as the primary sites for electrophilic attack, while the steric bulk of the alkyl group would be clearly visible as a neutral or slightly positive region (blue/green) that shields the sulfur atom. nih.gov This interplay between electron-donating properties and steric hindrance is a central theme in understanding and predicting the chemistry of this compound.

Environmental Behavior and Fate of Alkyl Sulfinates General Academic Perspective

Degradation Pathways in Environmental Matrices (e.g., hydrolysis, photolysis, biodegradation)

The environmental persistence of an organic compound is determined by its susceptibility to various degradation processes. For alkyl sulfinates, these can be categorized into abiotic (hydrolysis, photolysis) and biotic (biodegradation) pathways.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is dependent on factors such as pH, temperature, and the chemical structure of the compound. For sulfinate esters, hydrolysis can occur, although information on the hydrolysis of sulfinate salts like sodium 3-methylbutane-2-sulfinate is limited. organic-chemistry.org Studies on the hydrolysis of sodium alkyl sulfates, a related class of organosulfur compounds, indicate that the process is catalyzed by hydrogen ions and involves the cleavage of the sulfur-oxygen bond. rsc.org The rate of hydrolysis in these compounds is also influenced by the structure of the alkyl group. researchgate.net It is plausible that under acidic conditions, sulfinate salts could be protonated to form sulfinic acids, which may then undergo further reactions. However, without specific experimental data, the rate and significance of hydrolysis for this compound in typical environmental pH ranges (6-9) remain speculative.

Photolysis:

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The susceptibility of a compound to photolysis depends on its ability to absorb light at wavelengths present in sunlight (typically >290 nm). While some aromatic sulfonates have been shown to undergo photodegradation, unito.itacs.org information on the photolytic behavior of simple, non-aromatic alkyl sulfinates is scarce. The photochemistry of alkyl aryl sulfoxides, which are structurally related, involves the homolytic cleavage of the sulfur-carbon bond to form radical intermediates. researchgate.net It is possible that alkyl sulfinates could undergo similar radical-based degradation pathways upon absorption of sufficient light energy. However, the lack of a significant chromophore in a simple alkyl sulfinate like this compound suggests that direct photolysis may not be a major degradation pathway. Indirect photolysis, mediated by other light-absorbing substances in the water, could potentially play a role. researchgate.net

Biodegradation:

Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the environmental removal of many organic chemicals. The biodegradability of a substance is highly dependent on its chemical structure.

Aerobic Biodegradation: Under aerobic conditions, many organic compounds are mineralized to carbon dioxide, water, and mineral salts. Studies on linear alkylbenzene sulfonates (LAS) have shown that they are readily biodegradable under aerobic conditions. unito.itCurrent time information in Pittsburgh, PA, US. The degradation of LAS is initiated by the oxidation of the alkyl chain. Current time information in Pittsburgh, PA, US.researchsolutions.com Similarly, branched alkyl sulfate (B86663) surfactants have also been found to be biodegradable by specific strains of bacteria. nih.gov The branched structure of this compound might influence its biodegradability. While extensive branching can sometimes hinder microbial attack, as seen in some older types of branched alkylbenzene sulfonates, researchgate.net shorter, less complex branched structures may be more amenable to microbial degradation. The initial step in the biodegradation of many organosulfur compounds involves the enzymatic cleavage of the carbon-sulfur bond or oxidation of the sulfur atom. mdpi.com

Anaerobic Biodegradation: Under anaerobic conditions (in the absence of oxygen), biodegradation processes are generally slower and often incomplete. For example, LAS is known to be persistent under anaerobic conditions. unito.itCurrent time information in Pittsburgh, PA, US. The potential for anaerobic biodegradation of this compound is unknown but is likely to be limited, similar to other sulfonated and sulfated surfactants.

The following table summarizes the potential degradation pathways for alkyl sulfinates based on general principles and data from related compounds.

| Degradation Pathway | General Observations for Related Compounds | Plausibility for this compound |

| Hydrolysis | Can occur for sulfinate esters and is acid-catalyzed for alkyl sulfates. organic-chemistry.orgrsc.org | Possible, but likely slow under typical environmental pH. |

| Photolysis | Aromatic sulfonates can undergo photolysis; simple alkyl compounds often lack chromophores for direct photolysis. unito.itacs.orgresearchgate.net | Direct photolysis is unlikely to be significant. Indirect photolysis may occur but is expected to be a minor pathway. |

| Aerobic Biodegradation | Linear and some branched alkyl sulfonates/sulfates are biodegradable. Current time information in Pittsburgh, PA, US.nih.gov | Likely to be the primary degradation pathway. The branched structure may influence the rate. |

| Anaerobic Biodegradation | Often slow or non-existent for sulfonated surfactants. unito.itCurrent time information in Pittsburgh, PA, US. | Expected to be very slow to negligible. |

Transformation Products and Persistence

The degradation of a chemical can lead to the formation of various transformation products, which may have their own environmental characteristics.